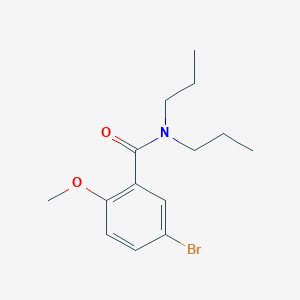
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline
Übersicht
Beschreibung
7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline is a useful research compound. Its molecular formula is C12H14ClN and its molecular weight is 207.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reaction and Formation Studies : Shmyreva et al. (1988) explored the reaction of dichlorocarbene with derivatives of 2,2,4-trimethyl-1,2-dihydroquinolines, revealing insights into the formation of cyclopropane[c]-quinolines, which have potential applications in organic synthesis (Shmyreva, Shapiro, Shikhaliev, & Zalukaev, 1988).
Antioxidant Properties and Oxidation Studies : Taimr et al. (1991) investigated the oxidation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, a related compound, highlighting its role as an antioxidant in polymers. This suggests potential uses in stabilizing polymers and understanding the behavior of related quinolines under oxidative conditions (Taimr, Prusíková, & Pospíšil, 1991).
Use in Fluorescence Microscopy : Schill et al. (2013) designed fluorescent dyes based on 7-dialkylamino-4-trifluoromethylcoumarins, with a synthesis process involving 2,2,4-trimethyl-1,2-dihydroquinoline derivatives. These dyes are significant for super-resolution fluorescence microscopy, suggesting that derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline can be integral in advanced imaging techniques (Schill, Nizamov, Bottanelli, Bierwagen, Belov, & Hell, 2013).
Chromatographic Analysis and Stability : Another study by Taimr and Prusíková (1991) focused on the chromatographic behavior of ethoxyquin, a compound related to 2,2,4-trimethyl-1,2-dihydroquinoline, and its transformation products. This work is relevant for analytical chemistry, particularly in analyzing the stability and transformation of antioxidants in different conditions (Taimr & Prusíková, 1991).
Mechanism of Antioxidant Action : A 1994 study by Taimr explored the mechanism of antioxidant action of ethoxyquin, providing insights into how such compounds interact with peroxyl radicals. This research is crucial for understanding the antioxidant properties of similar compounds (Taimr, 1994).
Eigenschaften
IUPAC Name |
7-chloro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMEYSRVQFMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)Cl)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252053 | |
| Record name | 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1810-73-7 | |
| Record name | 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,2-dihydro-2,2,4-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 4-{(4E)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate](/img/structure/B7882968.png)
![3-ethyl-5-[(4-fluorophenyl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7882987.png)
![6-ethyl-N-[2-(4-fluorophenyl)ethyl]quinazolin-4-amine](/img/structure/B7883015.png)
![(2E)-6-hydroxy-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B7883033.png)


![3-Ethoxy-4-[(3-nitrobenzyl)oxy]-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B7883045.png)



![5-Bromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B7883074.png)
![1-(3-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B7883076.png)